Cas no 70030-11-4 (2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-)

2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy- is a brominated and chlorinated benzodiazepine derivative with a hydroxyl functional group at the 3-position. This compound exhibits a structurally distinct framework, combining halogen substituents and a hydroxyl moiety, which may influence its binding affinity and metabolic stability. The presence of bromine at the 7-position and a 2-chlorophenyl group at the 5-position suggests potential pharmacological activity, possibly as a modulator of central nervous system targets. The hydroxyl group enhances polarity, potentially improving solubility and derivatization opportunities for further research applications. Its well-defined structure makes it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents.
2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy- structure
70030-11-4 structure
Product Name:2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-
CAS No:70030-11-4
MF:C15H10BrClN2O2
MW:365.609101772308
CID:567663
PubChem ID:125820
Update Time:2025-06-08

2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-
    • 3-Hydroxyphenazepam
    • 3Hydroxyphenazepam
    • 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
    • 7-Bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
    • AKOS002313048
    • 3-Oxyfenazepam
    • UNII-1KJ8MP77JK
    • 70030-11-4
    • PD018234
    • CHEMBL1449427
    • 1KJ8MP77JK
    • SMR000386926
    • 7-bromo-5-(o-chlorophenyl)-3-hydroxy-1,2-dihydro-3h-1,4-benzodiazepin-2-one
    • DTXSID10990281
    • SMSF0006843
    • 3-Hydroxyfenazepam
    • 3-Hydroxyphenazepam 1.0 mg/ml in Methanol
    • DivK1c_003710
    • CDS1_002670
    • HY-124030
    • 2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-
    • SR-01000216604
    • VCA03011
    • SR-01000216604-1
    • MLS001049093
    • 3-Hidroxyphenazepam
    • SCHEMBL23803922
    • CB08086
    • CBMicro_005622
    • BIM-0005702.P001
    • Oprea1_666137
    • NCGC00246239-01
    • HMS2268J10
    • 3-hydroxy Fenazepam
    • ChemDiv1_018926
    • 3-hydroxy BD 98
    • HMS640M06
    • NS00098610
    • SCHEMBL16431252
    • AKOS016116823
    • CS-0083973
    • Q18589010
    • 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
    • 3-Hydroxyphenazepam (1.0 mg/mL in Methanol)
    • STL494951
    • Inchi: 1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
    • InChI Key: KRJKJUWAZOWXNV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1Cl)=NC(C(N2)=O)O

Computed Properties

  • Exact Mass: 363.9615
  • Monoisotopic Mass: 363.961
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.7A^2

Experimental Properties

  • Density: 1.7
  • Boiling Point: 544.5°C at 760 mmHg
  • Flash Point: 283.1°C
  • Refractive Index: 1.712
  • PSA: 61.69

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Additional information on 2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-

Professional Introduction to Compound with CAS No 70030-11-4 and Product Name: 2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy

The compound with the CAS number 70030-11-4 and the product name 2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzodiazepine class, which is well-known for its role in the treatment of various neurological and psychiatric disorders. The specific structure of this compound, characterized by its 7-bromo and 5-(2-chlorophenyl) substituents, as well as its 1,3-dihydro-3-hydroxy backbone, makes it a subject of considerable interest for researchers exploring novel therapeutic applications.

In recent years, there has been a growing focus on developing new benzodiazepine derivatives that offer improved efficacy and reduced side effects compared to traditional benzodiazepines. The presence of the 7-bromo substituent in this compound is particularly noteworthy, as bromine atoms are often used in medicinal chemistry to enhance binding affinity and metabolic stability. Additionally, the 5-(2-chlorophenyl) group contributes to the compound's unique pharmacological profile by influencing its interactions with biological targets.

One of the most exciting aspects of this compound is its potential application in the treatment of anxiety disorders and epilepsy. Benzodiazepines are known for their ability to enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid), which plays a crucial role in regulating neuronal excitability. The structural modifications in this derivative may lead to enhanced GABA receptor binding affinity, potentially resulting in more effective symptom management with fewer side effects.

Recent studies have also explored the use of benzodiazepine derivatives in neurodegenerative diseases such as Alzheimer's disease. The 1,3-dihydro-3-hydroxy moiety in this compound is particularly relevant here, as it is known to stabilize the molecule and improve its bioavailability. Researchers are investigating whether this structural feature can be leveraged to develop treatments that slow down disease progression by modulating neuronal activity.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, are employed to construct the complex molecular framework. The introduction of the 7-bromo and 5-(2-chlorophenyl) groups requires precise control over reaction conditions to avoid unwanted byproducts.

In terms of pharmacokinetics, the hydrophilic nature of the 3-hydroxy group enhances water solubility, which is critical for oral bioavailability. This characteristic makes the compound a promising candidate for further development into a therapeutic drug. Additionally, computational modeling studies have been conducted to predict how this compound interacts with biological targets at the molecular level. These studies provide valuable insights into its potential mechanism of action and help guide future modifications.

The regulatory landscape for benzodiazepine derivatives is stringent due to concerns about dependence and tolerance. However, compounds like this one that exhibit improved pharmacological profiles may be more favorable from a regulatory perspective. Regulatory agencies often require extensive preclinical and clinical data before approving new drugs, but compounds with novel structures and mechanisms may benefit from accelerated review pathways if they demonstrate significant advantages over existing treatments.

Future research directions for this compound include exploring its potential in combination therapies. For instance, combining it with other drugs that target different aspects of neurological disorders could lead to synergistic effects that enhance overall treatment outcomes. Additionally, investigating its effects in animal models will provide further evidence of its therapeutic potential before human trials can begin.

The development of new pharmaceuticals is a complex process that involves collaboration between chemists, biologists, pharmacologists, and clinicians. Each step from initial design to market approval requires meticulous planning and execution. The compound with CAS No 70030-11-4 exemplifies how structural innovation can lead to promising new treatments for challenging diseases.

In conclusion,2H-1,4-Benzodiazepin-2-one,7-bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy represents a significant advancement in pharmaceutical chemistry with potential applications in treating anxiety disorders and epilepsy. Its unique structure and promising pharmacological properties make it a subject of considerable interest for researchers worldwide. As further studies continue to elucidate its mechanism of action and therapeutic potential,this compound could pave the way for new treatments that improve patient outcomes while minimizing side effects.

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